molecular formula C10H9ClO B1620667 1-Phenyl-cyclopropanecarbonyl chloride CAS No. 63201-02-5

1-Phenyl-cyclopropanecarbonyl chloride

Cat. No. B1620667
CAS RN: 63201-02-5
M. Wt: 180.63 g/mol
InChI Key: NSSCREWKCZJMTL-UHFFFAOYSA-N
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Description

1-Phenyl-cyclopropanecarbonyl chloride is a chemical compound with the molecular formula C10H9ClO and a molecular weight of 180.63 . It is used as a biochemical for proteomics research .


Molecular Structure Analysis

The linear formula of 1-Phenyl-cyclopropanecarbonyl chloride is C6H5C3H4COCl .


Chemical Reactions Analysis

While specific reactions involving 1-Phenyl-cyclopropanecarbonyl chloride are not detailed in the available resources, it is known that cyclopropanecarbonyl chloride can be used in the synthesis of various chemical building blocks .


Physical And Chemical Properties Analysis

1-Phenyl-cyclopropanecarbonyl chloride is a liquid at room temperature. It has a refractive index of 1.556 (lit.) and a density of 1.163 g/mL at 25 °C (lit.) . It has a boiling point of 108-110 °C/2 mmHg (lit.) .

Scientific Research Applications

Application in Chemistry

  • Specific Scientific Field : Chemistry
  • Summary of the Application : 1-Phenyl-cyclopropanecarbonyl chloride is used in the synthesis of a variety of chemical compounds. For instance, it has been used in the synthesis of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines .
  • Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the particular synthesis being performed. Unfortunately, the exact procedures for the synthesis of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines using 1-Phenyl-cyclopropanecarbonyl chloride are not provided in the source .
  • Results or Outcomes : The outcome of the synthesis would be the production of trans-1-[(2-phenylcyclopropyl)methyl]-4-arylpiperazines .

Application in Antibacterial Research

  • Specific Scientific Field : Antibacterial Research
  • Summary of the Application : Compounds synthesized from 1-Phenyl-cyclopropanecarbonyl chloride have been tested against different bacterial strains .
  • Methods of Application or Experimental Procedures : The compounds 1-(phenylene-1,4-dione)-3,3′-(substituted phenyl)-dithiourea and 1-cyclopropanecarbonyl-3-(substituted phenyl)-thioureas were synthesized and tested against different bacterial strains .
  • Results or Outcomes : The compounds showed superior antibacterial activity towards Salmonella enterica and Micrococcus luteus compared with Bacillus subtilis and Pseudomonas .

Safety And Hazards

1-Phenyl-cyclopropanecarbonyl chloride is classified as a skin corrosive substance. It causes severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Protective equipment such as gloves and eye protection should be worn when handling this substance .

properties

IUPAC Name

1-phenylcyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO/c11-9(12)10(6-7-10)8-4-2-1-3-5-8/h1-5H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSSCREWKCZJMTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375137
Record name 1-Phenyl-cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-cyclopropanecarbonyl chloride

CAS RN

63201-02-5
Record name 1-Phenyl-cyclopropanecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 63201-02-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

1-Phenyl-cyclopropanecarboxylic acid (0.5 g, 3.1 mmol), was dissolved in thionyl chloride (10 eq, 0.031 mol, 3.68 g, 2.3 ml), and refluxed at 80° C. for 1.5 hours. Then excess of thionyl chloride was evaporated on the rotary evaporator which yielded a dark-yellowish liquid (1-phenyl-cyclopropanecarbonyl chloride A), which was then cooled to 0° C., under argon.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
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Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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